(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE
Overview
Description
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of an aminosulfonyl group, a phenethyl group, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-(aminosulfonyl)phenethylamine and 4-chlorobenzaldehyde.
Condensation Reaction: The 4-(aminosulfonyl)phenethylamine is reacted with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding imine.
Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.
Amidation: The intermediate amine is finally reacted with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining precise temperature conditions to ensure high yield and purity.
Purification: Employing advanced purification techniques like recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
- (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-BROMOPHENYL)-2-PROPENAMIDE
- (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE
Uniqueness
(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and development.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-6-1-13(2-7-15)5-10-17(21)20-12-11-14-3-8-16(9-4-14)24(19,22)23/h1-10H,11-12H2,(H,20,21)(H2,19,22,23)/b10-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOMRUSCOSJWRB-BJMVGYQFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.